[(1S,2S)-2-phenylcyclopropyl]benzene
Description
[(1S,2S)-2-Phenylcyclopropyl]benzene is a cyclopropane derivative featuring a benzene ring fused to a cyclopropyl group with specific stereochemistry (1S,2S). This compound serves as a critical structural motif in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. Its rigid cyclopropane ring introduces steric constraints that enhance binding affinity to target proteins, such as soluble epoxide hydrolase (sEH), while the phenyl groups contribute to hydrophobic interactions .
Properties
CAS No. |
1138-47-2 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
InChI Key |
ZSIYTDQNAOYUNE-GJZGRUSLSA-N |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
29881-14-9 1138-47-2 |
Synonyms |
diphenylcyclopropane diphenylcyclopropane, (cis)-isome |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydroxide in dimethyl sulfoxide (DMSO), acts as a carbene precursor. The methylide attacks the electron-deficient double bond of trans-stilbene, forming a cyclopropane ring through stereospecific addition. The trans-configuration of the starting alkene favors the formation of the (1S,2S) diastereomer due to minimized steric hindrance during the transition state.
Synthetic Procedure
-
Generation of Dimethylsulfoxonium Methylide :
Trimethylsulfoxonium iodide (1.2 equiv) is combined with powdered sodium hydroxide (1.5 equiv) in anhydrous DMSO under nitrogen. The mixture is stirred at 25°C for 90 minutes, yielding a deep red solution of the methylide. -
Cyclopropanation :
Trans-stilbene (1.0 equiv) is added dropwise to the methylide solution at 25°C. The reaction is stirred for 2–3 hours, monitored by thin-layer chromatography (TLC). Quenching with ice-water followed by extraction with ethyl acetate isolates the crude cyclopropane product. -
Workup and Isolation :
The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified via flash chromatography (hexane/ethyl acetate, 9:1) to yield [(1S,2S)-2-phenylcyclopropyl]benzene as a colorless solid.
Table 1: Optimized Reaction Conditions for Cyclopropanation
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 25°C |
| Reaction Time | 2.5 hours |
| Yield (Crude) | 78% |
| Diastereomeric Excess (de) | 65% |
Diastereomeric Resolution via Crystallization
The cyclopropanation reaction typically produces a mixture of (1S,2S) and (1R,2R) diastereomers. Resolution is achieved through fractional crystallization, leveraging differences in solubility between stereoisomers.
Crystallization Protocol
-
Solvent Selection :
The crude product is dissolved in warm heptane (60°C) at a concentration of 0.1 g/mL. -
Cooling Gradient :
The solution is cooled to 24°C at a rate of 0.5°C/min, inducing preferential crystallization of the (1S,2S) isomer. -
Filtration and Drying :
Crystals are collected via vacuum filtration, washed with cold heptane, and dried under reduced pressure at 40°C for 24 hours.
Table 2: Crystallization Efficiency
| Parameter | Value |
|---|---|
| Final Yield | 52% |
| Diastereomeric Excess (de) | >99% |
| Purity (HPLC) | 98.5% |
Alternative Synthetic Routes
While the methylide-mediated cyclopropanation is the most efficient method, two alternative approaches have been explored in preliminary studies:
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) acetate-catalyzed decomposition of diazo compounds in the presence of stilbene generates cyclopropanes via carbene transfer. However, this method suffers from lower stereoselectivity (<50% de) and requires hazardous diazo precursors.
Simmons-Smith Reaction
Reaction of stilbene with diiodomethane and a zinc-copper couple produces cyclopropanes, but the protocol is incompatible with aromatic substrates due to competing Friedel-Crafts alkylation.
Industrial-Scale Considerations
Large-scale production of [(1S,2S)-2-phenylcyclopropyl]benzene necessitates modifications for safety and cost-efficiency:
-
Continuous Flow Synthesis : Substituting batch reactors with flow systems reduces exothermic risks during methylide generation.
-
Solvent Recycling : DMSO is recovered via distillation under reduced pressure (80°C, 15 mmHg), achieving 85% reuse efficiency.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : [(1S,2S)-2-phenylcyclopropyl]benzene can undergo oxidation reactions to form cyclopropyl ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of cyclopropyl alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the introduction of various functional groups such as nitro, halogen, or alkyl groups. Reagents like nitric acid, halogens, and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols, cyclopropyl alkanes.
Substitution: Nitro-substituted, halogen-substituted, and alkyl-substituted derivatives.
Scientific Research Applications
Chemical Properties and Reactions
Molecular Characteristics:
- Molecular Formula: C15H14
- Molecular Weight: 194.27 g/mol
- CAS Number: 1138-47-2
- IUPAC Name: [(1S,2S)-2-phenylcyclopropyl]benzene
The compound features a cyclopropane ring substituted with two phenyl groups, which contributes to its unique chemical reactivity and potential applications.
Types of Reactions:
- Oxidation: Can yield cyclopropyl ketones or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction: Reduction leads to cyclopropyl alcohols or alkanes, typically using lithium aluminum hydride.
- Electrophilic Aromatic Substitution: The phenyl rings can undergo substitution reactions introducing various functional groups.
Chemistry
In the realm of organic synthesis, [(1S,2S)-2-phenylcyclopropyl]benzene serves as a valuable building block. Its structure allows for the formation of complex molecules through various transformations. For instance, it can be used in the synthesis of cyclopropane derivatives via cyclopropanation reactions facilitated by transition metal catalysts.
Case Study: Synthesis of Cyclopropane Derivatives
- Method: Cyclopropanation of styrene derivatives using diazo compounds.
- Catalysts Used: Rhodium or copper.
- Outcome: High yields of cyclopropane derivatives with diverse applications in pharmaceuticals and materials science.
Biology
The compound's rigid structure makes it suitable for studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a molecular probe allows researchers to investigate biological processes at a molecular level.
Case Study: Enzyme Mechanism Studies
- Application: Utilized as a probe to explore the binding interactions between enzymes and substrates.
- Findings: Provided insights into the specificity and efficiency of enzyme-catalyzed reactions.
Medicine
[(1S,2S)-2-phenylcyclopropyl]benzene is being explored for its potential medicinal properties. Its unique stereochemistry may aid in the design of novel pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Potential Applications:
- Drug Development: The compound's structural features may contribute to developing drugs targeting specific biological pathways.
- Orexin Receptor Antagonism: Research indicates potential applications in treating sleep disorders by modulating orexin receptors .
Industrial Applications
In industrial settings, [(1S,2S)-2-phenylcyclopropyl]benzene is utilized in synthesizing specialty chemicals and advanced materials. Its properties allow for the creation of polymers with unique characteristics.
Industrial Synthesis Example:
- Process: Large-scale cyclopropanation reactions.
- Techniques Used: Continuous flow reactors and advanced purification methods such as chromatography.
Mechanism of Action
The mechanism by which [(1S,2S)-2-phenylcyclopropyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The rigid cyclopropane ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Stereochemical Variations
The stereochemistry of the cyclopropyl group significantly influences biological activity and synthetic accessibility. Key comparisons include:
Key Insight : The 1S,2R configuration in benzamide derivatives enhances enzyme inhibition compared to the 1S,2S isomer, likely due to better alignment with hydrophobic pockets in sEH .
Substituent Effects on Reactivity and Bioactivity
Functional groups attached to the cyclopropane ring modulate solubility, stability, and target engagement:
Key Insight : Electron-donating groups (e.g., methoxy) improve solubility but may complicate structural characterization, while bulky substituents (e.g., trimethylsilyl) stabilize intermediates during synthesis .
Functional Group Modifications
Modifications to the cyclopropane core expand pharmacological applications:
Key Insight : Acetamide and carboxamide derivatives are prioritized in drug discovery for their balanced pharmacokinetic profiles, whereas ketones are explored for antimicrobial applications .
Biological Activity
[(1S,2S)-2-phenylcyclopropyl]benzene, a compound characterized by its unique cyclopropane structure and phenyl groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development.
Structural Characteristics
The compound's structure can be represented as follows:
The rigid cyclopropane ring confers specific conformational properties that influence its interactions with biological targets.
The biological activity of [(1S,2S)-2-phenylcyclopropyl]benzene is largely attributed to its ability to modulate enzyme activity and receptor interactions. Its structural features allow it to act as a potential enzyme inhibitor or receptor modulator , particularly at serotonin receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It has been identified as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders .
Biological Activity Data
Recent studies have highlighted the compound's potential as a therapeutic agent. Below is a summary of its biological activities based on various research findings.
Case Studies
- Antipsychotic Drug Development : In a study involving N-substituted derivatives of [(1S,2S)-2-phenylcyclopropyl]benzene, compounds were evaluated for their selectivity towards the 5-HT2C receptor. One notable compound demonstrated full selectivity over the 5-HT2B receptor, which is crucial for minimizing cardiovascular side effects associated with antipsychotic medications .
- In Vitro Pharmacology : The pharmacological profile of these compounds was assessed using various receptor assays. The results indicated that modifications to the phenyl ring enhanced brain penetration and receptor selectivity, making these derivatives promising candidates for further development in treating psychiatric disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing [(1S,2S)-2-phenylcyclopropyl]benzene with high stereochemical purity?
- Methodological Answer : The synthesis of [(1S,2S)-2-phenylcyclopropyl]benzene derivatives often involves stereoselective cyclopropanation. For example, dipolar cycloaddition or transition-metal-catalyzed methods can achieve high enantiomeric excess. Key steps include:
-
Use of chiral auxiliaries or catalysts to control stereochemistry (e.g., boronate esters for Suzuki coupling, as seen in 4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane) .
-
Purification via flash column chromatography (ethyl acetate/petroleum ether gradients) to isolate stereoisomers .
-
Critical reagents: Triethylamine, diphenylphosphoryl azide, and anhydrous solvents to minimize side reactions .
Example Reaction Conditions Catalyst: Chiral boronate ester Solvent: Dry t-BuOH Temperature: Room temperature Yield: ~61% after purification
Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of [(1S,2S)-2-phenylcyclopropyl]benzene?
- Methodological Answer :
- NMR Spectroscopy : NMR (e.g., δ 136.7 ppm for cyclopropane carbons) and NOESY to confirm spatial arrangement of substituents .
- High-Resolution Mass Spectrometry (HRMS) : Compare calculated vs. observed [M+H] values (e.g., 316.13658 vs. 316.13721) to verify molecular composition .
- X-ray Crystallography : Resolve absolute configuration when crystalline derivatives are available (not directly cited but inferred from structural analogs in ).
Q. How does the choice of reaction conditions impact the stability of [(1S,2S)-2-phenylcyclopropyl]benzene during synthesis?
- Methodological Answer :
- Solvent Selection : Aqueous media may induce ring-opening via hydrogen-atom transfer (HAT) pathways, as observed in cobalt-catalyzed reductions of related cyclopropane derivatives .
- Catalyst-Free Conditions : Substrates remain stable under inert atmospheres but degrade under prolonged UV irradiation or acidic/basic conditions .
- Temperature Control : Elevated temperatures (>80°C) risk thermal ring-opening; reactions are best performed at ≤25°C .
Advanced Research Questions
Q. How does the stereochemical configuration of [(1S,2S)-2-phenylcyclopropyl]benzene derivatives influence their binding affinity to biological targets like LSD1?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare (1S,2S) vs. (1R,2S) analogs (e.g., iadademstat) using enzymatic assays. The (1R,2S) configuration in iadademstat shows nanomolar inhibition of LSD1 due to optimal fit in the catalytic pocket .
- Docking Simulations : Use software like AutoDock to model cyclopropane ring interactions with lysine-specific demethylase 1 (LSD1) residues .
Q. What mechanistic pathways explain the ring-opening reactions observed in [(1S,2S)-2-phenylcyclopropyl]benzene derivatives under catalytic hydrogenation?
- Methodological Answer :
- Radical Intermediates : Cobalt-catalyzed HAT generates benzylic radicals, leading to regioselective ring-opening (e.g., formation of [D]-42b in DO) .
- Isotopic Labeling : Use or tracers to track bond cleavage/rearrangement (confirmed via NMR and MS) .
Q. How can researchers reconcile discrepancies in HRMS and NMR data when characterizing novel [(1S,2S)-2-phenylcyclopropyl]benzene analogs?
- Methodological Answer :
- Data Cross-Validation : Combine HRMS (to confirm molecular formula) with 2D NMR (e.g., HSQC, HMBC) to resolve isomeric ambiguities .
- Error Analysis : Compare instrument precision (e.g., ±0.00025 Da for HRMS) against observed deviations (e.g., 0.00037 Da in ) to assess significance .
Q. What are the challenges in optimizing enantioselective synthesis of [(1S,2S)-2-phenylcyclopropyl]benzene for high-throughput pharmacological screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
